molecular formula C31H32BrNO6 B5031265 Cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5031265
M. Wt: 594.5 g/mol
InChI Key: KBCFUUIYAJMKDO-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:

  • A cyclohexyl ester group at position 3.
  • A 6-bromo-1,3-benzodioxol-5-yl substituent at position 4.
  • A 4-methoxyphenyl group at position 5.
  • A methyl group at position 2 and a keto group at position 5.

This compound shares structural motifs with 1,4-dihydropyridine (DHP) derivatives, which are known for diverse biological activities, including calcium channel modulation and antimicrobial properties .

Properties

IUPAC Name

cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32BrNO6/c1-17-28(31(35)39-21-6-4-3-5-7-21)29(22-14-26-27(15-23(22)32)38-16-37-26)30-24(33-17)12-19(13-25(30)34)18-8-10-20(36-2)11-9-18/h8-11,14-15,19,21,29,33H,3-7,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCFUUIYAJMKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC5=C(C=C4Br)OCO5)C(=O)OC6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the hexahydroquinoline core, followed by the introduction of the brominated benzodioxole and methoxyphenyl groups. The final step involves the esterification of the carboxylate group with the cyclohexyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(6-bromo-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Electronic Properties

Key analogs and their substituent differences are summarized below:

Compound (CAS/Reference) Position 4 Substituent Position 7 Substituent Ester Group Molecular Weight Key Features
Target Compound 6-bromo-1,3-benzodioxol-5-yl 4-methoxyphenyl Cyclohexyl ~627.5* Bromine enhances electrophilicity; benzodioxole improves π-π stacking
330957-36-3 2,3-dimethoxyphenyl 4-methoxyphenyl Cyclohexyl 531.65 Methoxy groups increase polarity; reduced steric hindrance
299944-94-8 4-hydroxy-3-methoxyphenyl Phenyl Cyclohexyl 487.59 Hydroxyl group enables H-bonding; lower lipophilicity
332073-55-9 3-bromo-5-ethoxy-4-hydroxyphenyl 3,4-dimethoxyphenyl Cyclopentyl 626.53 Ethoxy and hydroxyl groups enhance solubility; cyclopentyl reduces steric bulk
Ethyl ester analog 5-bromo-2-hydroxyphenyl - Ethyl ~455.3* Ethyl ester lowers molecular weight; hydroxyl aids crystal packing

*Estimated based on molecular formula.

Key Observations:

  • Bromine vs. Methoxy and hydroxy groups in analogs enhance solubility but reduce metabolic stability .
  • Cyclopentyl esters (e.g., 332073-55-9) balance conformational flexibility and steric effects .

Hydrogen Bonding and Crystallographic Behavior

  • The target compound’s keto group at position 5 and ester carbonyl facilitate N–H···O and C=O···H hydrogen bonds, as seen in related structures .
  • Analogs with hydroxyl groups (e.g., 299944-94-8) show stronger intermolecular H-bonding networks, leading to distinct crystal packing patterns .
  • Tools like SHELXL and OLEX2 are critical for refining these structures, revealing how substituents influence supramolecular arrangements .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis of hexahydroquinoline derivatives typically involves multi-step reactions, including imine formation, cyclization, and functional group modifications. To optimize yield and purity:

  • Catalyst Selection : Use acid catalysts (e.g., acetic acid) for imine formation, as demonstrated in the synthesis of analogous compounds like ethyl 4-(2,4-dichlorophenyl)-hexahydroquinoline derivatives .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or toluene) enhance reaction efficiency in cyclization steps, as seen in benzothiazolo-pyrimidine syntheses .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor reactions using TLC or HPLC to isolate high-purity intermediates .

Advanced: What strategies are recommended for elucidating reaction mechanisms involving the bromo-benzodioxolyl group?

Methodological Answer:
Mechanistic studies require a combination of experimental and computational approaches:

  • Isotopic Labeling : Track bromine displacement reactions using 18^{18}O-labeled reagents to confirm nucleophilic substitution pathways.
  • DFT Calculations : Model transition states and electron density maps to predict reactivity at the benzodioxolyl moiety, as applied in similar quinoline derivatives .
  • Kinetic Profiling : Conduct time-resolved NMR or mass spectrometry to identify intermediates, as seen in studies of nitro-phenyl-substituted hexahydroquinolines .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:
Structural validation requires multi-technique corroboration:

  • X-ray Crystallography : Resolve the cyclohexyl and benzodioxolyl conformations, as done for ethyl 4-(4-chlorophenyl)-hexahydroquinoline derivatives .
  • NMR Spectroscopy : Use 1^{1}H/13^{13}C NMR to assign methyl, methoxy, and aromatic protons, referencing methyl 4-(4-methoxyphenyl)-hexahydroquinoline studies .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (±2 ppm error) for the bromine-containing parent ion .

Advanced: How should discrepancies between computational models and experimental spectral data be resolved?

Methodological Answer:
Addressing contradictions involves iterative refinement:

  • Dynamic NMR Studies : Probe temperature-dependent spectral shifts to identify conformational flexibility, as applied in dihydropyridine derivatives .
  • Crystal Structure Validation : Compare computed (DFT) and experimental (X-ray) bond lengths/angles to calibrate computational parameters, exemplified in hexahydroquinoline carboxylate analyses .
  • Solvent Effect Modeling : Incorporate solvent polarity in DFT calculations to align predicted vs. observed UV-Vis or IR spectra .

Basic: What in vitro assays are suitable for initial evaluation of its pharmacological potential?

Methodological Answer:
Prioritize assays based on structural analogs:

  • Calcium Channel Modulation : Use fluorometric assays (e.g., Fura-2 AM dye) to test calcium flux inhibition, a hallmark of 1,4-dihydropyridine derivatives .
  • Antimicrobial Screening : Conduct broth microdilution assays against Gram-positive/negative bacteria, referencing benzodioxolyl-thiophene carboxylate studies .
  • Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50_{50} values, as done for nitro-phenyl-substituted compounds .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound?

Methodological Answer:
SAR studies require systematic derivatization and testing:

  • Fragment Replacement : Synthesize analogs by substituting the 4-methoxyphenyl or bromo-benzodioxolyl groups with halogens, nitro, or alkyl moieties .
  • 3D-QSAR Modeling : Build comparative molecular field analysis (CoMFA) models using biological activity data from analogs, as applied in thiazolo-pyrimidine studies .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using docking simulations with target proteins (e.g., calcium channels) .

Basic: What precautions are essential for handling this compound in the laboratory?

Methodological Answer:
Safety protocols for brominated aromatic compounds include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact, as recommended for bromo-chlorophenyl derivatives .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to protocols for halogenated waste .

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